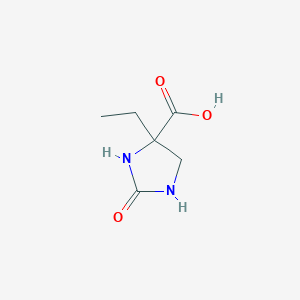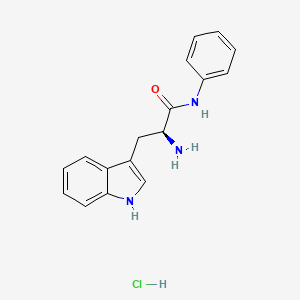
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone, also known as MPKP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone acts as a selective inhibitor of the monoamine oxidase A (MAO-A) enzyme, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters in the brain due to this compound's inhibition of MAO-A have been shown to have various physiological and biochemical effects. These effects include improved mood, increased cognitive function, and decreased anxiety and stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone in lab experiments is its high selectivity for MAO-A, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and purify, making it an attractive compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.
Direcciones Futuras
There are several future directions for research on 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone. One area of interest is the development of more potent and selective MAO-A inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential as a radiotracer for PET imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including the pharmaceutical industry and medical imaging. Its high selectivity for MAO-A and its biochemical and physiological effects make it an attractive compound for research purposes. Further studies are needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone involves the reaction of 4-(4-fluorophenyl)piperidine with morpholine and piperazine in the presence of a ketone reagent. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis process has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Propiedades
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c20-14(16-4-2-1-3-5-16)17-6-8-18(9-7-17)15(21)19-10-12-22-13-11-19/h1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQJDAJQNLARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)


![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)
![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)




![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)

![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
